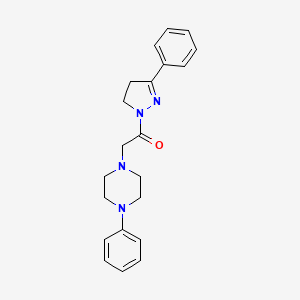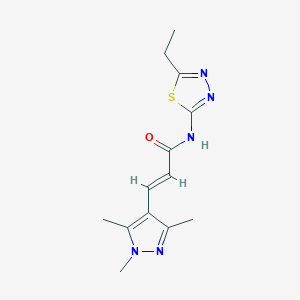
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone is a chemical compound that has attracted significant interest in scientific research due to its potential applications in medicinal chemistry. It is a small molecule that belongs to the class of pyrazole-piperazine derivatives, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone is not fully understood. However, it is believed to exert its biological effects by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It may also act on other molecular targets such as ion channels and enzymes.
Biochemical and Physiological Effects
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain, enhance cognitive function, and improve mood. It has also been shown to have anticonvulsant and anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone in lab experiments is its high potency and selectivity. It can be used at low concentrations to achieve the desired biological effects, which reduces the risk of toxicity and side effects. However, one of the limitations of using this compound is its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of more potent and selective derivatives of this compound. Finally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
The synthesis of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone involves the reaction of 1-phenyl-3,4-dihydropyrazole-5-carbaldehyde with 4-phenylpiperazine in the presence of an appropriate catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by column chromatography to obtain the desired compound in high purity.
Aplicaciones Científicas De Investigación
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects. It has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
1-(5-phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c26-21(25-12-11-20(22-25)18-7-3-1-4-8-18)17-23-13-15-24(16-14-23)19-9-5-2-6-10-19/h1-10H,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEZYLVEZVSQRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C(=O)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-(2-methoxy-2-oxoethyl)-4-oxothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7629009.png)
![4-(methylsulfonylmethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629013.png)
![3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629017.png)
![N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide](/img/structure/B7629023.png)
![8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7629037.png)




![N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide](/img/structure/B7629065.png)

![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)
